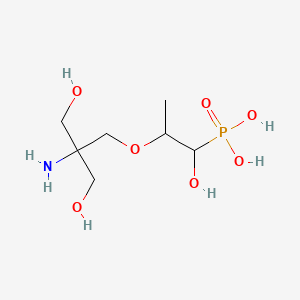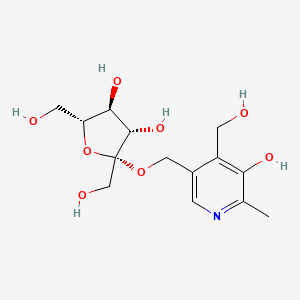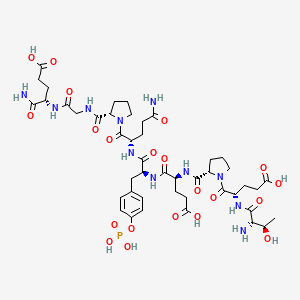
2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
TU17O573YW has potential applications in pharmaceutical research due to its structural similarity to naturally occurring biological molecules. Its phosphonic acid group can act as a bioisostere for phosphate, making it a candidate for the development of new drugs that can interfere with or modulate enzymatic processes involving phosphorylation .
Gene Therapy
In gene therapy, compounds like TU17O573YW could be used to form complexes with DNA or RNA. These complexes can potentially overcome barriers to gene transport in vivo and in vitro, facilitating the delivery of genetic material to target cells .
Agricultural Biotechnology
The compound’s ability to mimic natural biomolecules may be leveraged in agricultural biotechnology. For instance, it could be used to develop plant immune resistance inducers, improving plant resistance to biotic and abiotic stress .
Biochemical Research
TU17O573YW can be utilized in biochemical research as a standard or reference compound due to its well-defined chemical structure. It can help in the calibration of analytical instruments or as a control in experiments studying enzymatic reactions involving phosphonates .
Material Science
In material science, TU17O573YW might be used to modify surfaces or create new polymers with specific properties. Its functional groups allow for the potential development of materials with enhanced durability or biocompatibility .
Catalysis
This compound could act as a ligand in catalytic processes, potentially improving the efficiency of certain reactions. Its phosphonic acid moiety can bind to metal ions, which can be crucial in catalysis .
Environmental Science
TU17O573YW may find applications in environmental science, particularly in the development of sensors or assays for the detection of phosphate or phosphonate compounds in environmental samples .
Medical Diagnostics
Due to its structural properties, TU17O573YW could be used in the development of diagnostic agents or assays. It could serve as a molecular probe or a part of a larger diagnostic tool to detect specific biomarkers .
Zukünftige Richtungen
Given that this compound is an impurity in the production of Fosfomycin , future research might focus on methods to reduce its formation or to remove it from the final product. Additionally, studying its properties and potential effects could be of interest, as it might have unexplored biological activity.
Wirkmechanismus
Biochemical Pathways
According to the search results, this compound is a type of phosphatidyl-L-serine . Phosphatidylserines are a class of phospholipids that are a major component of cell membranes and play key roles in cell cycle signaling, specifically in relationship to apoptosis.
Action Environment
One of the search results suggests that the compound’s partition coefficient (log kow) is -346 , which could influence its distribution in the environment and its interactions with biological systems.
Eigenschaften
IUPAC Name |
[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO7P/c1-5(6(11)16(12,13)14)15-4-7(8,2-9)3-10/h5-6,9-11H,2-4,8H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNAWFQRHDAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)O)OCC(CO)(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262243-11-7 |
Source


|
| Record name | 2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262243117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-AMINO-3-HYDROXY-2-(HYDROXYMETHYL)PROPOXY)-1-HYDROXYPROPYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU17O573YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)


![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)

